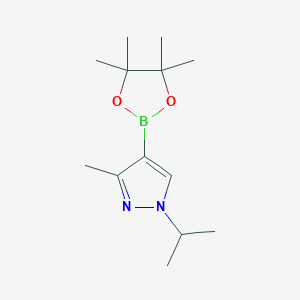
2-(3-Bromo-2,6-difluorophenyl)acetonitrile
Descripción general
Descripción
“2-(3-Bromo-2,6-difluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H4BrF2N . It has a molecular weight of 232.03 .
Molecular Structure Analysis
The InChI code for “2-(3-Bromo-2,6-difluorophenyl)acetonitrile” is 1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the web search results.Aplicaciones Científicas De Investigación
Application 1: Synthesis of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Summary of the Application: This compound is used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Methods of Application: The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers .
- Results or Outcomes: The structure of this novel ortho-fluoroazobenzene reveals the presence of two crystallographically unique rotomers in the lattice . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
Application 2: Preparation of 4-bromo-2,3’,5’,6-tetrafluorobiphenyl
- Summary of the Application: 2,6-Difluorophenylboronic acid, which can be derived from 2-(3-Bromo-2,6-difluorophenyl)acetonitrile, is used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl . This is a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .
- Methods of Application: This involves a Suzuki–Miyaura coupling with 4-chloro-3-methylanisole .
- Results or Outcomes: The result is the synthesis of 4-bromo-2,3’,5’,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls .
Application 3: Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be derived from 2-(3-Bromo-2,6-difluorophenyl)acetonitrile, are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: The synthesis involves the development of organic compounds containing fluorine . More than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application 4: Synthesis of Liquid Crystals
- Summary of the Application: 2-(3-Bromo-2,6-difluorophenyl)acetonitrile can be used in the synthesis of liquid crystals with bulky terminal groups . These are designed for bookshelf geometry ferroelectric mixtures .
- Methods of Application: The synthesis involves the development of organic compounds containing fluorine .
- Results or Outcomes: The result is the synthesis of liquid crystals with bulky terminal groups .
Application 5: Synthesis of Pharmaceutical Intermediates
- Summary of the Application: 3-Bromo-2,6-difluorobenzaldehyde, which can be derived from 2-(3-Bromo-2,6-difluorophenyl)acetonitrile, is used as a pharmaceutical intermediate . These intermediates are crucial in the production of various pharmaceutical drugs .
- Methods of Application: The synthesis involves the development of organic compounds containing fluorine .
- Results or Outcomes: The result is the synthesis of pharmaceutical intermediates that are used in the production of various drugs .
Application 6: Synthesis of Liquid Crystals
- Summary of the Application: 2-(3-Bromo-2,6-difluorophenyl)acetonitrile can be used in the synthesis of liquid crystals with bulky terminal groups . These are designed for bookshelf geometry ferroelectric mixtures .
- Methods of Application: The synthesis involves the development of organic compounds containing fluorine .
- Results or Outcomes: The result is the synthesis of liquid crystals with bulky terminal groups .
Safety And Hazards
The compound has been classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAMIZNQNATIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,6-difluorophenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)









![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)
